Cas no 2228749-76-4 (5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine)

5-Bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a bromo group, a cyclopropyl ring, and a pyrazole moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate. The bromo substituent enhances reactivity for further functionalization, while the cyclopropyl and pyrazole groups contribute to steric and electronic modulation, improving binding affinity in target interactions. Its well-defined molecular architecture makes it valuable for developing biologically active compounds, including kinase inhibitors and other therapeutic agents. High purity and stability under standard conditions further support its utility in advanced organic synthesis.
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine structure
2228749-76-4 structure
商品名:5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine
CAS番号:2228749-76-4
MF:C10H9BrN4
メガワット:265.109260320663
CID:5962209
PubChem ID:165678361

5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine 化学的及び物理的性質

名前と識別子

    • 5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine
    • 2228749-76-4
    • EN300-1916789
    • インチ: 1S/C10H9BrN4/c11-8-5-12-10(6-1-2-6)15-9(8)7-3-13-14-4-7/h3-6H,1-2H2,(H,13,14)
    • InChIKey: JGZMWWUFFVUOQX-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=NC(C2CC2)=NC=1C1C=NNC=1

計算された属性

  • せいみつぶんしりょう: 264.00106g/mol
  • どういたいしつりょう: 264.00106g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1916789-0.5g
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine
2228749-76-4
0.5g
$2066.0 2023-09-17
Enamine
EN300-1916789-2.5g
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine
2228749-76-4
2.5g
$4216.0 2023-09-17
Enamine
EN300-1916789-5g
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine
2228749-76-4
5g
$6239.0 2023-09-17
Enamine
EN300-1916789-0.05g
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine
2228749-76-4
0.05g
$1807.0 2023-09-17
Enamine
EN300-1916789-10.0g
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine
2228749-76-4
10g
$9252.0 2023-06-01
Enamine
EN300-1916789-10g
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine
2228749-76-4
10g
$9252.0 2023-09-17
Enamine
EN300-1916789-1g
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine
2228749-76-4
1g
$2152.0 2023-09-17
Enamine
EN300-1916789-0.25g
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine
2228749-76-4
0.25g
$1980.0 2023-09-17
Enamine
EN300-1916789-5.0g
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine
2228749-76-4
5g
$6239.0 2023-06-01
Enamine
EN300-1916789-0.1g
5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine
2228749-76-4
0.1g
$1893.0 2023-09-17

5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine 関連文献

5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidineに関する追加情報

Professional Introduction to Compound with CAS No. 2228749-76-4 and Product Name: 5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine

Compound with the CAS number 2228749-76-4 and the product name 5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates a pyrimidine core, which is a well-established scaffold in medicinal chemistry, known for its role in various pharmacological targets.

The 5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine molecule is characterized by its unique substitution pattern, which includes a bromine atom at the 5-position, a cyclopropyl group at the 2-position, and a 1H-pyrazol-4-yl moiety at the 4-position. This specific arrangement of functional groups contributes to the compound's distinct chemical properties and biological interactions. The presence of the bromine atom, for instance, can enhance binding affinity to certain biological targets by increasing electrophilicity, while the cyclopropyl group introduces steric hindrance that can modulate receptor binding.

In recent years, there has been a growing interest in developing novel small-molecule inhibitors targeting various disease pathways. The 5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine compound has been extensively studied for its potential applications in oncology, particularly as an inhibitor of kinases and other enzymes involved in cancer cell proliferation and survival. Preclinical studies have demonstrated that this compound exhibits promising activity against several types of cancer by interfering with critical signaling pathways.

One of the most compelling aspects of this compound is its ability to selectively target overexpressed kinases that are often implicated in tumor growth and metastasis. The pyrimidine core serves as a hinge-binding motif, allowing the molecule to interact with specific pockets on the target enzyme. The 5-bromo group further enhances this interaction by forming hydrogen bonds or participating in halogen bonding with complementary residues in the active site. Additionally, the 2-cyclopropyl substituent helps to stabilize the binding conformation by occupying space that would otherwise be occupied by solvent molecules.

Recent advances in computational chemistry have enabled researchers to predict and optimize the binding properties of such compounds more efficiently. Molecular docking studies have been performed using 5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine to identify potential binding modes with various kinases. These studies have revealed that the compound can bind tightly to the ATP-binding site of kinases, thereby inhibiting their activity. Furthermore, structural modifications based on these insights have led to the development of more potent derivatives with improved pharmacokinetic profiles.

The 1H-pyrazol-4-yl moiety in this compound also plays a crucial role in its biological activity. Pyrazole derivatives are known for their ability to modulate enzyme function and have been explored in various therapeutic contexts. In this case, the pyrazole ring interacts with key residues in the target kinase, contributing to the overall binding affinity and specificity. This interaction is further enhanced by hydrogen bonding between the nitrogen atoms of the pyrazole ring and other polar residues in the active site.

Preclinical data suggests that 5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine exhibits significant antitumor activity in vitro and in vivo. In cell-based assays, the compound has demonstrated ability to inhibit proliferation of various cancer cell lines by blocking key signaling pathways such as MAPK and PI3K/Akt. Animal models have shown that treatment with this compound leads to regression of tumors and prolonged survival times compared to control groups. These findings have generated considerable interest among researchers looking for new therapeutic strategies against cancer.

The development of novel pharmaceuticals requires not only potent biological activity but also favorable pharmacokinetic properties. Metabolic stability studies have been conducted on 5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yl)pyrimidine to assess its resistance to enzymatic degradation. The compound has shown reasonable stability under conditions mimicking human liver microsomes, suggesting potential for oral administration. Furthermore, solubility studies indicate that it can be formulated into various dosage forms suitable for clinical use.

Another important consideration in drug development is toxicity profile. Acute toxicity studies have been performed to evaluate the safety of 5-bromo-2-cyclopropyl-4-(1H-pyrazol-4-yllpyrimidine) at high doses. These studies have revealed no significant adverse effects at doses up to several times higher than expected clinical doses. Chronic toxicity assessments are ongoing but preliminary results are encouraging, suggesting that this compound may be well-tolerated in humans.

The synthesis of 5-bromo-2-cyclopropyl-4-(1H-pyrazol - 4 - yl)pyrimidine involves multiple steps designed to introduce each functional group with high precision and yield. Starting from commercially available precursors such as bromopyrimidines and cyclopropanecarboxaldehyde derivatives, 5-bromo - 2 - cyclo prop yl - 4 - ( l H - py ra z ol - 4 - yl ) py rim id ine can be synthesized through condensation reactions followed by cyclization steps using appropriate catalysts or reagents . Each step is carefully optimized using analytical techniques such as HPLC , GC MS , NMR spectroscopy , etc . This ensures high purity throughout synthesis which is critical for subsequent biological evaluations . p > < p > The synthetic route also incorporates protective group strategies where necessary . For example , during synthesis , reactive sites need protection from unwanted side reactions . Thus , protecting groups like silyl ethers may be employed during earlier stages before selective deprotection later on . Such meticulous planning ensures efficient conversion rates while minimizing impurities . This approach reflects modern pharmaceutical synthesis practices where efficiency , scalability , cost-effectiveness are all taken into account . p > < p > Recent developments in synthetic methodologies have allowed researchers to explore alternative synthetic routes for complex molecules like ours . For instance , transition metal catalysis offers new possibilities for constructing difficult bonds under mild conditions . Palladium catalyzed cross-coupling reactions , such as Suzuki or Heck couplings , could potentially streamline parts of our synthetic sequence leading possibly even better yields than traditional methods . Such advances continue driving innovation forward enabling us discover more effective treatments faster . p > < p > Once synthesized , rigorous characterization is essential before moving forward with biological testing . Spectroscopic methods including proton NMR ( ¹ H NMR ) carbon NMR ( ¹³ C NMR ) two-dimensional NMR techniques like COSY HSQC HMBC provide detailed structural information verifying connectivity between atoms within molecule . Mass spectrometry ( MS ) helps confirm molecular weight while infrared spectroscopy ( IR ) identifies functional groups present . p > < p > Analytical techniques also ensure batch-to-batch consistency crucial aspect pharmaceutical manufacturing ensuring every dose delivers expected therapeutic effect without variation quality control measures include chromatographic methods like thin-layer chromatography ( TLC ) high-performance liquid chromatography ( HPLC ) gas chromatography ( GC ) coupled with mass spectrometry detection . p > < p > Given promising preclinical results, 5-bromo - 2 - cyc lo prop yl - 4 - ( l H - py ra z ol - 4 - yl ) py rim id ine has entered clinical development pipeline Phase I trials expected start soon evaluating safety tolerability humans dosing regimens ranging low micromolar levels millimolar levels respectively . Successful completion these initial studies pave way larger Phase II III trials assessing efficacy against specific cancer types ultimately leading approval regulatory agencies like FDA EMA . p > < p > Collaborations between academia industry vital advancing research areas like oncology ours benefits both sides academic institutions contribute innovative ideas while pharmaceutical companies bring resources expertise needed translate laboratory discoveries tangible treatments patients need everyday lives . p > < p > Looking future, 5-bromo - 2 - cyc lo prop yl - 4 - ( l H - py ra z ol - 4 - yl ) py rim id ine represents promising lead anticancer agent whose full potential yet realize continued research development efforts hopefully bring relief many suffering around world today . p > < p > As field medicinal chemistry evolves constant pace new tools technologies emerge helping push boundaries possible treatments previously thought impossible . It exciting time work contributing progress area deeply committed improving human health wellbeing generations come . p >

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